molecular formula C19H17Cl2N3OS B11194525 4-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

4-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

Cat. No.: B11194525
M. Wt: 406.3 g/mol
InChI Key: JJFNVMZGVXRYHY-UHFFFAOYSA-N
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Description

4-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether is a complex organic compound that features a triazole ring, a dichlorobenzyl group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the allyl and dichlorobenzyl groups. The final step involves the etherification of the phenyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The dichlorobenzyl group can be reduced to a benzyl group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the dichlorobenzyl group can yield a benzyl group.

Scientific Research Applications

4-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The dichlorobenzyl group may enhance the compound’s binding affinity to its target, while the allyl group can modulate its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H17Cl2N3OS

Molecular Weight

406.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C19H17Cl2N3OS/c1-3-10-24-18(14-5-7-15(25-2)8-6-14)22-23-19(24)26-12-13-4-9-16(20)17(21)11-13/h3-9,11H,1,10,12H2,2H3

InChI Key

JJFNVMZGVXRYHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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